Metrafenone is a highly specialized benzophenone fungicide belonging to the FRAC Group 50 class, primarily utilized for the targeted control of powdery mildew in high-value crops such as grapes and cereals. Unlike broad-spectrum fungicides, Metrafenone exerts its antifungal activity by disrupting the organization of the actin cytoskeleton, which interferes with apical vesicle transport and polarized hyphal growth [1]. From a formulation and procurement perspective, its low water solubility (approximately 0.49 mg/L at pH 7) and chemical stability make it highly suitable for suspension concentrate (SC) formulations [2]. Crucially, it provides both preventative and curative properties, differentiating it from purely preventative baseline chemistries and making it a critical active ingredient for integrated resistance management programs.
Substituting Metrafenone with generic broad-spectrum fungicides (such as FRAC 3 triazoles) or other specific mildewicides (like FRAC 13 quinoxyfen) often results in control failure during active infections. Quinoxyfen acts strictly as a protectant agent; it cannot halt an infection once the fungus has penetrated the host tissue [1]. In contrast, Metrafenone's unique mechanism of actin cytoskeleton disruption allows it to collapse hyphal tips even after infection has occurred, providing essential curative action [2]. Furthermore, reliance on generic triazoles in regions with high disease pressure frequently leads to cross-resistance, a vulnerability that Metrafenone bypasses due to its distinct FRAC 50 classification.
In field trials evaluating grape powdery mildew (Erysiphe necator) control, Metrafenone demonstrated superior post-infection efficacy compared to the preventative baseline quinoxyfen. At 25 days post-application under high disease pressure, quinoxyfen provided only 45% control of foliar severity, whereas Metrafenone maintained minimal disease levels, effectively halting established infections [1]. This disparity highlights Metrafenone's dual preventative and curative action, driven by its ability to disrupt established hyphal structures rather than merely preventing spore penetration.
| Evidence Dimension | Control of foliar disease severity (25 days post-application) |
| Target Compound Data | Metrafenone: Minimal disease levels (near complete control) |
| Comparator Or Baseline | Quinoxyfen: 45% control |
| Quantified Difference | >50% improvement in late-stage foliar severity control |
| Conditions | Field trial on Erysiphe necator (grape powdery mildew) |
Formulators must select Metrafenone over strictly preventative agents when developing rescue treatments for post-infection agricultural applications.
Although Metrafenone and Pyriofenone both belong to the FRAC 50 aryl-phenyl-ketone class, molecular docking studies reveal distinct binding interactions with the major facilitator superfamily (MFS) transporter. Metrafenone forms specific hydrogen bonds with Trp172 and Leu426 (yielding a free energy of -7.0 kcal/mol), whereas Pyriofenone interacts with Trp172 and Pro405 (-7.1 kcal/mol) [1]. These subtle structural differences in the binding pocket confirm that while they share a macro-level mode of action, their micro-level target engagement diverges.
| Evidence Dimension | MFS transporter binding residues |
| Target Compound Data | Metrafenone: Hydrogen bonds with Trp172 and Leu426 |
| Comparator Or Baseline | Pyriofenone: Hydrogen bonds with Trp172 and Pro405 |
| Quantified Difference | Distinct amino acid residue engagement (Leu426 vs Pro405) |
| Conditions | In silico molecular docking and binding mode analysis |
This structural binding distinction is crucial for R&D teams designing rotational strategies to mitigate target-site mutations that might confer resistance to one specific analog.
Metrafenone exhibits extreme potency against wild-type and multi-resistant powdery mildew strains that have developed tolerance to demethylation inhibitors (DMIs) and quinone outside inhibitors (QoIs). In detached leaf assays, sensitive isolates of wheat powdery mildew are nearly completely inhibited by Metrafenone at exceptionally low concentrations, with an EC50 of <0.02 mg/L[1]. Because it operates via actin disruption (FRAC 50) rather than sterol biosynthesis or mitochondrial respiration, it maintains this high efficacy regardless of the pathogen's resistance status to legacy fungicide classes.
| Evidence Dimension | Effective concentration for 50% inhibition (EC50) |
| Target Compound Data | Metrafenone: EC50 <0.02 mg/L (sensitive strains) |
| Comparator Or Baseline | Legacy DMIs/QoIs: Control failure in resistant phenotypes |
| Quantified Difference | Complete inhibition maintained at sub-10 mg/L discriminatory doses |
| Conditions | Detached leaf assays on Blumeria graminis f. sp. tritici |
Procurement managers must prioritize Metrafenone to ensure product viability in agricultural markets plagued by widespread DMI and QoI resistance.
Due to its low water solubility and post-infection efficacy, Metrafenone is ideally suited for formulating agricultural suspension concentrates (e.g., 500 g/L SC). These products are procured specifically for mid-season rescue applications where purely preventative fungicides fail to control established powdery mildew outbreaks [1].
Metrafenone is a critical rotational component in high-value viticulture and cereal crop protection. By alternating Metrafenone (FRAC 50) with aza-naphthalenes (FRAC 13) or triazoles (FRAC 3), agronomists can systematically delay the onset of target-site mutations, ensuring long-term efficacy across the entire spray program [2].
In mycological and biochemical research, Metrafenone serves as a highly specific chemical probe to study apical vesicle transport and polarized hyphal growth. Its ability to disrupt the actin cytoskeleton in obligate biotrophic fungi makes it a valuable tool for understanding fungal morphogenesis and cell polarity pathways [3].
Environmental Hazard